6-Bromonicotinaldehyde

Catalog No.
S684517
CAS No.
149806-06-4
M.F
C6H4BrNO
M. Wt
186.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromonicotinaldehyde

CAS Number

149806-06-4

Product Name

6-Bromonicotinaldehyde

IUPAC Name

6-bromopyridine-3-carbaldehyde

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

InChI

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H

InChI Key

PVUKGNBRJFTFNJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C=O)Br

Synonyms

6-Bromonicotinaldehyde; 6-Bromo-3-pyridinecarboxaldehyde;

Canonical SMILES

C1=CC(=NC=C1C=O)Br

Organic Synthesis:

6-Bromonicotinaldehyde, due to its unique structure with a bromine atom and an aldehyde functional group, serves as a valuable building block in organic synthesis. Researchers utilize it as a starting material for the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. These heterocyclic structures are prevalent in numerous biologically active molecules and pharmaceuticals [].

Medicinal Chemistry:

The presence of the bromine atom in 6-bromonicotinaldehyde can modulate the biological activity of synthesized derivatives. This property makes it a potential candidate for developing novel drugs. Researchers have explored its use in the synthesis of potential anti-cancer agents, anti-inflammatory compounds, and inhibitors of specific enzymes [, ].

6-Bromonicotinaldehyde is an organic compound with the molecular formula C₆H₄BrNO. It features a bromine atom attached to the sixth position of a nicotinic aldehyde structure, which is derived from pyridine. The compound is characterized by its aromatic ring and an aldehyde functional group, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound has a molecular weight of approximately 186.008 g/mol and is classified under various chemical databases, indicating its significance in chemical research and industry .

  • Formation of Imines: The aldehyde group can react with amines to form imines, which are important intermediates in organic synthesis.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl carbon allows for nucleophilic addition reactions, where nucleophiles can attack the carbonyl center.
  • Bromination and Substitution Reactions: The bromine atom can undergo further substitution reactions, leading to various derivatives that may have enhanced biological or chemical properties .

Research indicates that 6-Bromonicotinaldehyde exhibits biological activity, particularly in the realm of medicinal chemistry. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Compounds derived from 6-bromonicotinaldehyde have shown activity against various bacterial strains.
  • Anticancer Properties: Certain studies suggest that derivatives may inhibit cancer cell proliferation, making them candidates for further investigation in cancer treatment .

The synthesis of 6-Bromonicotinaldehyde can be achieved through several methods:

  • Bromination of Nicotinaldehyde: This method involves the direct bromination of nicotinaldehyde at the sixth position, typically using bromine or brominating agents under controlled conditions.
  • Bromination of Pyridine Derivatives: Starting from pyridine derivatives, bromination followed by formylation can yield 6-bromonicotinaldehyde.
  • Reactions Involving Grignard Reagents: Utilizing Grignard reagents with appropriate precursors can also lead to the formation of this compound .

6-Bromonicotinaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drugs targeting infectious diseases and cancer.
  • Agriculture: Its derivatives may be used as agrochemicals for pest control due to their biological activity against pathogens and pests.
  • Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties .

Interaction studies involving 6-Bromonicotinaldehyde focus on its reactivity with biological molecules. For instance:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Enzyme Inhibition Studies: Research has been conducted on its ability to inhibit specific enzymes, which could lead to therapeutic applications.

These studies help elucidate the potential pathways through which 6-bromonicotinaldehyde exerts its biological effects .

Several compounds share structural similarities with 6-Bromonicotinaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
NicotinaldehydeNo halogen substituentUsed primarily in agriculture as a pesticide
4-Amino-6-bromonicotinaldehydeContains an amino groupPotentially more active against certain pathogens
2-Amino-6-bromonicotinaldehydeContains an amino group at a different positionMay exhibit different biological activities
2-Bromopyridine-5-carbaldehydeBromine at a different positionUsed in organic synthesis and material science

The uniqueness of 6-Bromonicotinaldehyde lies in its specific positioning of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromopyridine-5-carbaldehyde

Dates

Modify: 2023-09-14

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